molecular formula C7H5ClF2 B6330343 1-Chloro-2,3-difluoro-4-methylbenzene CAS No. 1261737-51-2

1-Chloro-2,3-difluoro-4-methylbenzene

Cat. No.: B6330343
CAS No.: 1261737-51-2
M. Wt: 162.56 g/mol
InChI Key: GQFBXLHLFPEINS-UHFFFAOYSA-N
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Description

1-Chloro-2,3-difluoro-4-methylbenzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (Cl) at position 1, fluorine (F) at positions 2 and 3, and a methyl group (-CH₃) at position 2.

Properties

IUPAC Name

1-chloro-2,3-difluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFBXLHLFPEINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-chloro-2,3-difluoro-4-methylbenzene typically involves the halogenation of methylbenzene derivatives. One common method includes the reaction of 2,3-difluoro-4-methylbenzene with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution reaction. Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Chloro-2,3-difluoro-4-methylbenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-2,3-difluoro-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2,3-difluoro-4-methylbenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing chlorine and fluorine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Substituent Position and Reactivity

The positions and types of substituents significantly alter chemical behavior. For instance:

  • 1-Chloro-2,3-difluorobenzene (): Lacks the methyl group at position 3. Its synthesis via KF exchange on 1,2,3-trichlorobenzene produces an isomeric mixture (1-chloro-2,3-difluorobenzene and 2-chloro-1,3-difluorobenzene). The absence of the methyl group reduces steric hindrance, facilitating selective dechlorination to 1,2-difluorobenzene using H₂ and Pd/C .
  • 1-Chloro-2,3-difluoro-4-nitrobenzene (): Substitution of the methyl group with a nitro (-NO₂) group introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution (NAS) compared to the methyl-substituted analog. This makes it more reactive in reactions requiring electron-deficient aromatic systems .

Halogen and Functional Group Effects

  • 1-Bromo-2,3-difluoro-4-methoxybenzene (): Replacing chlorine with bromine (a better leaving group) increases susceptibility to substitution reactions. The methoxy (-OCH₃) group, being electron-donating, contrasts with the electron-withdrawing nitro group, directing electrophilic attacks to specific ring positions .
  • 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (): The trifluoromethyl (-CF₃) group is highly electron-withdrawing, further deactivating the ring compared to the methyl group. This compound’s multiple fluorine atoms enhance lipophilicity and metabolic stability, relevant in pharmaceutical design .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents Key Properties/Applications Evidence Source
1-Chloro-2,3-difluorobenzene Cl (1), F (2,3) Precursor to 1,2-difluorobenzene
1-Chloro-2,3-difluoro-4-nitrobenzene Cl (1), F (2,3), NO₂ (4) High NAS reactivity
1-Bromo-2,3-difluoro-4-methoxybenzene Br (1), F (2,3), OCH₃ (4) Enhanced substitution reactivity
1-Chloro-2-fluoro-4-methoxy-3-(CF₃)benzene Cl (1), F (2), OCH₃ (4), CF₃ (3) High lipophilicity, drug design
1-Ethoxy-2,3-difluoro-4-(cyclohexyl)benzene OCH₂CH₃ (1), F (2,3), cyclohexyl (4) Liquid-crystal applications

Biological Activity

1-Chloro-2,3-difluoro-4-methylbenzene, also known as a fluorinated aromatic compound, has garnered attention in various fields including medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This compound features a benzene ring substituted with a chlorine atom, two fluorine atoms, and a methyl group, leading to distinctive electronic characteristics that influence its reactivity and biological interactions.

  • Molecular Formula : C7H5ClF2
  • Molecular Weight : 162.56 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1261737-51-2

The presence of electron-withdrawing groups such as chlorine and fluorine enhances the electrophilic nature of the benzene ring, making it more susceptible to nucleophilic attacks. This property is significant for its reactivity in various chemical processes and potential biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The electron-withdrawing effects of the halogen substituents facilitate the compound's participation in nucleophilic aromatic substitution reactions, which can lead to the formation of biologically relevant derivatives.

Potential Biological Applications

  • Antimicrobial Activity : Preliminary studies suggest that fluorinated aromatic compounds can exhibit antibacterial properties. For instance, related compounds have shown effectiveness against Gram-positive bacteria by inhibiting protein synthesis and disrupting cell wall integrity .
  • Antifungal Properties : Similar compounds have demonstrated antifungal activities by inhibiting biofilm formation in pathogenic fungi such as Candida albicans, indicating a potential role in treating fungal infections .
  • Enzyme Inhibition : The structural characteristics of this compound may allow it to act as an enzyme inhibitor, which is a valuable trait in drug development.

Study on Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various fluorinated compounds similar to this compound. The results indicated that these compounds exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 15.625 to 125 μM .

CompoundMIC (μM)Activity Type
This compoundTBDAntibacterial
Related Fluorinated Compound A15.625Antibacterial
Related Fluorinated Compound B62.5Antifungal

Toxicity Studies

Research into the toxicity profiles of related compounds has shown varying degrees of cytotoxicity. The LC50 values for several derivatives were found to range from 0.0167 to 0.0441 mg/mL when tested on Vero cell lines, indicating that while some derivatives possess significant biological activity, they may also exhibit toxicity that requires careful evaluation before therapeutic application .

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